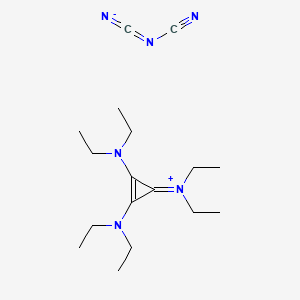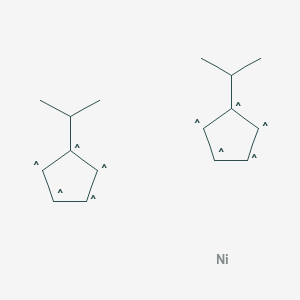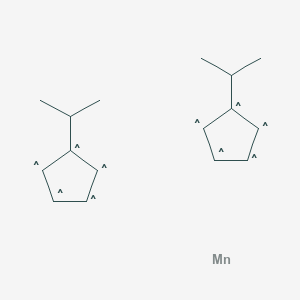
Bis(i-propylcyclopentadienyl)manganese; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(i-propylcyclopentadienyl)manganese is a chemical compound with the molecular formula C16H22Mn . It is a dark red liquid . The CAS Number is 85594-02-1 .
Molecular Structure Analysis
The molecular structure of Bis(i-propylcyclopentadienyl)manganese consists of 16 carbon atoms, 22 hydrogen atoms, and 1 manganese atom . The chemical formula is [(C3H7)C5H4]2Mn .Physical and Chemical Properties Analysis
Bis(i-propylcyclopentadienyl)manganese is a dark red liquid . It has a molecular weight of 269.28 . It’s air sensitive and moisture sensitive .Wissenschaftliche Forschungsanwendungen
Structural Flexibility and Bonding Modes
Bis(i-propylcyclopentadienyl)manganese exhibits a range of structural motifs and bonding modes. The structural flexibility in these manganese complexes is influenced by the substituents on the ligand and the presence of coordinated bases. This has been observed in bis(indenyl) complexes of manganese(II), where different bonding modes of the indenyl ligand result in various structural forms (Crisp et al., 2010).
Catalytic Applications
Manganese complexes, including those similar in structure to bis(i-propylcyclopentadienyl)manganese, have been used in asymmetric transfer hydrogenation of ketones. These complexes demonstrate high yields and excellent enantioselectivity, which is essential in producing chiral alcohols and other organic compounds (Passera & Mezzetti, 2019).
Magnetic Properties
In the realm of magnetic studies, manganese complexes can exhibit intriguing properties. For instance, research into manganese carbonyl complexes with different coordination modes has revealed insights into their magnetic properties, which could be relevant for applications in materials science and magnetic studies (Miluykov et al., 2015).
Superoxide Dismutase Mimics
Manganese complexes can function as superoxide dismutase (SOD) mimics, which have potential therapeutic applications. For example, a manganese(II) complex has shown significant activity in reducing cell damage caused by oxygen free radicals in animal models, indicating potential for clinical therapies (Salvemini et al., 1999).
Synthesis of Metal-Organic Frameworks
Manganese complexes have been utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks, which incorporate manganese compounds, can exhibit enhanced electrical conductivity and provide a platform for incorporating other active species, such as manganese oxide (Kung et al., 2018).
Enantioselective Catalysis
Research into manganese-catalyzed reactions has led to the development of methods for enantioselective hydroboration of ketones. This demonstrates the utility of manganese complexes in producing chiral alcohols with high yields and selectivity, crucial for various synthetic applications (Vasilenko et al., 2017).
Safety and Hazards
Bis(i-propylcyclopentadienyl)manganese is classified as hazardous . It’s highly flammable and suspected of causing genetic defects . It should be handled under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air should be avoided . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Wirkmechanismus
Target of Action
Bis(isopropylcyclopentadienyl)manganese is an organometallic compound .
Mode of Action
Organometallic compounds like this are often used as reagents, catalysts, and precursor materials in various applications .
Action Environment
Bis(isopropylcyclopentadienyl)manganese is sensitive to air and moisture . It is typically stored at room temperature . Environmental factors such as temperature, humidity, and exposure to air can influence the compound’s action, efficacy, and stability .
Eigenschaften
InChI |
InChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDYYRDPRXAYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Mn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
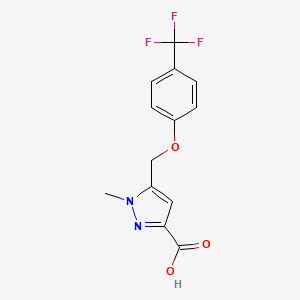


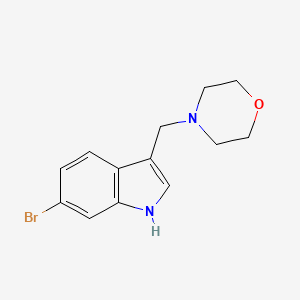
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)


![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)
